2-(4-Bromophenoxymethyl)oxolane
Description
2-(4-Bromophenoxymethyl)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a 4-bromophenoxymethyl group. The oxolane ring provides structural rigidity, while the bromophenoxymethyl substituent introduces both aromatic and halogenated characteristics. This compound (CAS: 898760-17-3) has been explored in synthetic chemistry and pharmacological research but is currently listed as a discontinued product in commercial catalogs . Its structural simplicity and functional group arrangement make it a valuable intermediate for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDJYPDPZQVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-71-3 | |
| Record name | 2-(4-bromophenoxymethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxymethyl)oxolane typically involves the reaction of 4-bromophenol with tetrahydrofuran in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxymethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of azides, thiols, or ethers.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of alcohols or ethers.
Scientific Research Applications
Chemistry: 2-(4-Bromophenoxymethyl)oxolane is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenoxy groups on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is used as a precursor in the synthesis of novel drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxymethyl)oxolane involves its interaction with specific molecular targets in biological systems. The bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s ability to interact with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
- 2-Methyl-2-(4-hydroxymethylphenyl)oxolane This compound, isolated from Xylaria polymorpha fermentation broth, shares the oxolane core but substitutes the bromophenoxymethyl group with a 4-hydroxymethylphenyl group . Such differences influence solubility and bioavailability, making the hydroxymethyl derivative more suitable for aqueous-phase biological applications.
- Alfredensinol A Alfredensinol A contains an oxolane ring fused with a larger oxane (tetrahydropyran) moiety and lacks bromine. Its exocyclic 2-methyl ethylenyl group differs from the bromophenoxymethyl substituent, reducing steric bulk and altering electronic properties. This structural variation correlates with distinct biological activities, such as antiproliferative effects in cancer cell lines .
Bioactive Oxolane Derivatives
- Oxolane Ammonium Salts Synthesized from 2-deoxy-D-ribose, these derivatives feature hydroxyl and tetrazole groups on the oxolane ring . The tetrazole moiety introduces nitrogen-rich character, enhancing antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and yeast (e.g., Candida albicans). In contrast, 2-(4-bromophenoxymethyl)oxolane’s bromine atom may confer milder or selective bioactivity due to reduced polarity.
Selenium-Functionalized Oxolanes
Compounds like 2-(phenylselanylmethyl)oxolane incorporate selenium instead of bromine, leading to antioxidative and antiproliferative properties. Selenium’s redox activity contrasts with bromine’s inertness, enabling radical scavenging and metal-binding capabilities .- c-MET Inhibitors with Oxolane Moieties Designed as anti-tumor agents, these compounds integrate pyrazole and oxolane groups. The oxolane ring improves pharmacokinetic properties (e.g., metabolic stability) compared to bulkier substituents like bromophenoxymethyl, which may hinder receptor binding .
Biological Activity
2-(4-Bromophenoxymethyl)oxolane, also known as 2-[(4-bromophenoxy)methyl]tetrahydrofuran, is an organic compound characterized by a bromophenoxy group attached to a tetrahydrofuran ring. This compound has attracted attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: C11H13BrO2
- CAS Number: 494772-71-3
The compound's structure allows it to engage in various chemical reactions, including substitution, oxidation, and reduction, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to the inhibition or modulation of their activity. The tetrahydrofuran ring enhances the stability and reactivity of the compound, making it a valuable intermediate for synthesizing bioactive molecules.
Antimicrobial Activity
Research indicates that derivatives of oxolane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxolane derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity Observed |
|---|---|
| Escherichia coli | Inhibited |
| Staphylococcus aureus | Inhibited |
| Candida albicans | Inhibited |
A study demonstrated that the introduction of a bromophenoxy group significantly enhances the antimicrobial efficacy of oxolane derivatives compared to their non-brominated counterparts .
Cytotoxicity Studies
The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro assays indicate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of this compound against selected pathogens.
- Methodology: Disk diffusion method was employed against bacterial strains.
- Results: The compound showed significant inhibition zones against E. coli and S. aureus, indicating its potential as an antimicrobial agent.
-
Cytotoxicity Assessment
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed, with IC50 values indicating strong cytotoxicity against breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
